N-Methyl-bis-heptafluorobutyramide
Description
Contextualization within Derivatization Chemistry for Enhanced Analytical Performance
Derivatization is a key technique in analytical chemistry employed to modify an analyte to produce a new compound with properties that are more suitable for a specific analytical method. researchgate.net In the context of gas chromatography, derivatization aims to increase the volatility and thermal stability of polar compounds, reduce their adsorption on the chromatographic column, and improve their separation and detection characteristics. research-solution.com Acylation, the introduction of an acyl group (R-C=O), is a widely used derivatization method. Perfluoroacylation, which utilizes reagents containing fluorine atoms, offers distinct advantages. The resulting perfluoroacyl derivatives are not only more volatile but also exhibit excellent sensitivity towards electron capture detectors (ECD), making it possible to detect analytes at very low concentrations. mdpi.com
N-Methyl-bis-heptafluorobutyramide stands out within this class of reagents. It is a potent acylating agent that reacts with primary and secondary amines, as well as hydroxyl and thiol groups, to form stable heptafluorobutyryl (HFB) derivatives. research-solution.commdpi.com The formation of these derivatives significantly enhances the analytical performance by improving chromatographic peak shape, resolution, and detector response.
Historical Trajectory and Evolution as a Perfluoroacylation Reagent
The use of acylation as a derivatization technique in gas chromatography dates back to the early days of the technology. mdpi.com The development of perfluoroacylation reagents represented a significant advancement, driven by the need for highly sensitive detection methods. The introduction of fluorinated anhydrides like heptafluorobutyric anhydride (B1165640) (HFBA) paved the way for the analysis of trace amounts of various compounds. lookchem.comacs.org
Following this innovation, this compound (MBHFBA) emerged as a powerful analogue, extending the carbon chain of the acyl group. This modification led to derivatives with different retention times and fragmentation patterns in mass spectrometry, providing analysts with greater flexibility and selectivity in method development. The evolution from simple perfluorinated anhydrides to N-methylated bis-amides like MBHFBA reflects a continuous drive for improved reactivity, selectivity, and analytical performance in derivatization chemistry.
Significance in Modern Analytical Methodologies for Compound Characterization
The significance of this compound in modern analytical methodologies is multifaceted and is particularly prominent in fields requiring high sensitivity and specificity, such as forensic toxicology, clinical chemistry, and environmental analysis.
In forensic toxicology , MBHFBA is instrumental in the analysis of amphetamines and other drugs of abuse. Derivatization with MBHFBA enhances the volatility and chromatographic separation of these compounds, allowing for their unambiguous identification and quantification by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net
In clinical chemistry and metabolomics , MBHFBA is employed for the derivatization of endogenous compounds such as steroids and biogenic amines (e.g., catecholamines). researchgate.netnih.gov The analysis of steroid profiles is crucial for diagnosing various endocrine disorders, and MBHFBA derivatization is a key step in many GC-MS-based methods for this purpose. researchgate.net Similarly, the accurate measurement of catecholamines and their metabolites is vital for the diagnosis of certain tumors and neurological conditions.
In environmental analysis , the high sensitivity afforded by MBHFBA derivatization followed by GC-ECD makes it a valuable tool for the determination of trace levels of pollutants. nih.govthermofisher.com This is critical for monitoring the presence of harmful substances in various environmental matrices.
The table below summarizes some of the key applications and the advantages provided by using this compound in modern analytical methodologies.
| Analytical Field | Target Analytes | Key Advantages of MBHFBA Derivatization |
| Forensic Toxicology | Amphetamines, Methamphetamines | Improved volatility and chromatographic separation, characteristic mass spectra for identification. nih.govresearchgate.net |
| Clinical Chemistry | Steroids, Catecholamines | Enhanced thermal stability, allows for comprehensive profiling by GC-MS. researchgate.netnih.gov |
| Environmental Analysis | Pesticides, Phenolic Compounds | High sensitivity with Electron Capture Detection (ECD), enabling trace-level quantification. nih.govthermofisher.com |
Detailed Research Findings
The utility of this compound is underscored by numerous research studies that have optimized its use for specific analytical challenges. The choice of derivatization conditions, such as solvent, temperature, and reaction time, is critical for achieving complete derivatization and obtaining accurate and reproducible results.
For instance, in the analysis of amphetamines, derivatization with MBHFBA in a suitable solvent at an elevated temperature for a short period is a common practice. This ensures the complete conversion of the primary and secondary amine groups to their corresponding heptafluorobutyramides. The resulting derivatives are then readily analyzed by GC-MS, providing characteristic fragmentation patterns that aid in structural elucidation and confirmation.
The following table presents a selection of research findings that highlight the application and performance of this compound in the analysis of different compound classes.
| Analyte Class | Derivatization Conditions | Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Amphetamines | Toluene, on-line flash injection | GC-MS | 2.5–6.9 ng/mL (LOD) | researchgate.net |
| Tricyclic Antidepressants | Heptafluorobutyric anhydride, evaporation and reconstitution | GC-MS | 1–5 ng/mL (LOQ) | mdpi.com |
| Steroids | Silylation followed by acylation | GC-MS | Method dependent | researchgate.netnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F14NO2/c1-24(2(25)4(10,11)6(14,15)8(18,19)20)3(26)5(12,13)7(16,17)9(21,22)23/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQYNSPESDDJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F14NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344572 | |
| Record name | N-Methyl-bis-heptafluorobutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73980-71-9 | |
| Record name | N-Methyl-bis-heptafluorobutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-bis-heptafluorobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Synthesis and Reaction Mechanisms of N Methyl Bis Heptafluorobutyramide
Established Synthetic Routes and Precursors for N-Methyl-bis-heptafluorobutyramide
While specific, detailed industrial synthesis methods for this compound are not extensively published in readily available literature, the synthesis can be logically inferred from standard organic chemistry principles for amide formation. The most probable synthetic pathway involves the reaction of methylamine (B109427) (CH₃NH₂) with two equivalents of a heptafluorobutyrylating agent .
A primary precursor for this synthesis is heptafluorobutyryl chloride (C₃F₇COCl) . The reaction would proceed via a nucleophilic acyl substitution mechanism. In this proposed synthesis, methylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of heptafluorobutyryl chloride. This is a vigorous reaction, and to achieve the bis-acylated product, the reaction conditions would likely need to be controlled to favor the second acylation of the initially formed N-methylheptafluorobutyramide. An excess of heptafluorobutyryl chloride and a non-nucleophilic base to scavenge the generated hydrogen chloride (HCl) would likely be employed.
Another potential precursor is heptafluorobutyric anhydride (B1165640) ((C₃F₇CO)₂O) . The reaction with methylamine would similarly proceed through nucleophilic acyl substitution, with the advantage that the byproduct, heptafluorobutyric acid, is less corrosive than HCl.
The synthesis of fluorinated amides, in general, has been explored through various routes, including the use of fluorinated carboxylic acids with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or diethylaminosulfur trifluoride (DAST). acs.org However, for a bis-amide like MBHFBA, the direct acylation with a reactive precursor like heptafluorobutyryl chloride or anhydride is the most direct and anticipated method.
Table 1: Plausible Precursors for the Synthesis of this compound
| Precursor Name | Chemical Formula | Role in Synthesis |
| Methylamine | CH₃NH₂ | Source of the N-methyl group and the central nitrogen atom |
| Heptafluorobutyryl Chloride | C₃F₇COCl | Acylating agent, provides the heptafluorobutyryl groups |
| Heptafluorobutyric Anhydride | (C₃F₇CO)₂O | Alternative acylating agent |
Mechanistic Pathways of Acylation Reactions Mediated by this compound
This compound is a powerful acylating agent due to the presence of two electron-withdrawing heptafluorobutyryl groups. These groups make the nitrogen atom a poor electron donor, thus rendering the amide bond susceptible to cleavage and facilitating the transfer of a heptafluorobutyryl group to a nucleophile. The general mechanism for these reactions is a nucleophilic acyl transfer .
Nucleophilic Acylation Reactions with Alcohols and Phenols
The derivatization of alcohols and phenols with MBHFBA proceeds through a nucleophilic attack of the hydroxyl group on one of the carbonyl carbons of MBHFBA. The lone pair of electrons on the oxygen atom of the alcohol or phenol (B47542) initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the N-methylheptafluorobutyramide anion acting as a good leaving group, resulting in the formation of a heptafluorobutyrate ester and N-methylheptafluorobutyramide.
The reaction is often catalyzed by a non-nucleophilic base, which serves to deprotonate the alcohol or phenol, increasing its nucleophilicity.
Acylation of Primary and Secondary Amines
Primary and secondary amines are derivatized by MBHFBA in a similar manner to alcohols. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of MBHFBA. This leads to a tetrahedral intermediate which subsequently breaks down to form a new, more stable amide (the derivatized analyte) and the N-methylheptafluorobutyramide anion as a leaving group.
For primary amines, it is possible for both hydrogen atoms on the nitrogen to be substituted, leading to a bis-acylated product, depending on the stoichiometry and reaction conditions. The reaction with amines is generally rapid and often proceeds at room temperature. gcms.cz
Derivatization of Thiols and Sulfur-Containing Compounds
Thiols, being excellent nucleophiles, react readily with MBHFBA. The mechanism is analogous to that of alcohols and amines, with the sulfur atom's lone pair initiating the nucleophilic attack on a carbonyl carbon of MBHFBA. This results in the formation of a thioester and the N-methylheptafluorobutyramide anion. The derivatization of thiols is an important application, as it allows for the analysis of these often unstable compounds by GC.
Reaction Kinetics and Thermodynamic Considerations in Derivatization
Detailed kinetic and thermodynamic data for the derivatization reactions of this compound are not widely available in peer-reviewed literature. However, some general principles can be applied based on the nature of the reagent and the reactions.
The reactions are generally fast, especially with strong nucleophiles like amines and thiols. For less reactive nucleophiles, such as sterically hindered alcohols, heating is often required to increase the reaction rate. A general procedure for derivatization suggests that if a reaction does not occur at ambient temperature, heating the mixture to 120°C is recommended. chemcoplus.co.jp The rate of reaction is also influenced by the solvent used, with polar aprotic solvents often facilitating the reaction.
From a thermodynamic standpoint, the acylation reactions with MBHFBA are generally favorable. The formation of a stable ester or amide from a highly reactive bis-amide is an energetically downhill process. The strong electron-withdrawing nature of the perfluoroalkyl groups in MBHFBA makes it a high-energy acylating agent, thus driving the reaction towards the formation of the more stable derivatized product.
A study on the atmospheric oxidation of a related compound, N-ethylperfluorobutyramide (EtFBA), measured the bimolecular rate coefficient for its reaction with hydroxyl radicals to be (2.65 ± 0.50) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, with an estimated atmospheric lifetime of approximately 4.4 days. nih.gov While not directly applicable to its derivatization reactions, this data indicates the relative stability of the perfluorinated amide structure.
Characterization and Control of By-product Formation in this compound Reactions
A significant advantage of using bis-acylamides like MBHFBA for derivatization is that the by-products are generally neutral and non-acidic, which is beneficial for gas chromatography as it avoids potential damage to the column. chemcoplus.co.jp The primary by-product of the acylation reaction is N-methylheptafluorobutyramide . This compound is relatively volatile and typically does not interfere with the analysis of the derivatized analyte.
However, other by-products can potentially form depending on the reaction conditions and the substrate. In the atmospheric oxidation of N-ethylperfluorobutyramide, N-dealkylation products and carbonyl products were observed. nih.govresearchgate.net While the reaction conditions are different, this suggests that under certain circumstances, side reactions could occur.
Control of by-product formation primarily involves optimizing the reaction conditions:
Stoichiometry: Using the correct molar ratio of derivatizing agent to analyte can minimize side reactions and ensure complete derivatization.
Temperature: While heating can increase the reaction rate, excessive temperatures may lead to degradation of the analyte or the reagent, resulting in unwanted by-products.
Reaction Time: Allowing the reaction to proceed for the optimal amount of time ensures complete derivatization without the formation of degradation products.
Purity of Reagents and Solvents: Using high-purity reagents and solvents is crucial to avoid the introduction of interfering substances.
Advanced Applications of N Methyl Bis Heptafluorobutyramide in Analytical Chemistry
Gas Chromatography-Mass Spectrometry (GC/MS) Derivatization Enhancement
The use of MBHFBA as a derivatization agent significantly enhances the performance of GC/MS analysis. The derivatization process is fundamental for many compounds that cannot be analyzed directly due to their low volatility or thermal instability. sigmaaldrich.com
A primary advantage of derivatization with N-Methyl-bis-heptafluorobutyramide is the marked improvement in the volatility and thermal stability of analytes. sigmaaldrich.com Polar compounds, such as amino acids and carbohydrates, often have numerous polar functional groups that cause them to be non-volatile and prone to decomposition upon heating, making them unsuitable for direct GC analysis. sigmaaldrich.comsigmaaldrich.com MBHFBA addresses this by replacing the active hydrogens in these functional groups with nonpolar heptafluorobutyryl moieties. sigmaaldrich.comsigmaaldrich.com
This chemical modification reduces intermolecular hydrogen bonding, thereby increasing the vapor pressure of the analyte and allowing it to be readily transferred into the gas phase required for GC separation. Furthermore, the resulting acylated derivatives exhibit enhanced thermal stability compared to the parent compounds and even some other derivatives like silylated ones, particularly for primary amines. sigmaaldrich.comnih.gov This stability prevents the degradation of the analyte at the high temperatures used in the GC injector and column, ensuring accurate and reproducible analysis. plos.org
The improvements in volatility and stability conferred by MBHFBA derivatization directly translate to enhanced chromatographic performance. Derivatized analytes exhibit improved interaction with the GC column's stationary phase, leading to better separation efficiency, sharper and more symmetrical peak shapes, and reduced peak tailing. sigmaaldrich.com This ultimately results in superior chromatographic resolution, enabling the separation of complex mixtures and the accurate quantification of individual components. nih.gov The reduction of polar interactions minimizes analyte adsorption to active sites within the chromatographic system, which is a common cause of poor peak shape and reduced sensitivity. Consequently, MBHFBA derivatization can facilitate separations that would not be feasible with underivatized compounds. sigmaaldrich.com
Derivatization with this compound provides significant advantages for mass spectrometric detection and structural elucidation. The heptafluorobutyryl group is highly electronegative and directs the fragmentation of the derivatized molecule in a predictable manner upon electron ionization (EI) in the MS source. This results in the formation of characteristic fragment ions with high mass-to-charge (m/z) ratios, which are often more specific and less subject to background interference than the fragments of lower molecular weight derivatives. idc-online.com
The distinct fragmentation patterns are highly reproducible and provide valuable structural information, aiding in the confident identification of the original analyte. nih.gov For quantitative analysis, the generation of abundant, high-mass ions allows for highly sensitive and selective detection using selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific fragment ions characteristic of the analyte. nih.govnih.gov This significantly improves the signal-to-noise ratio and lowers the limits of detection.
Targeted Derivatization in Bioanalytical Chemistry
In the demanding field of bioanalytical chemistry, which involves analyzing complex biological matrices like urine, plasma, and tissue extracts, MBHFBA has proven to be an invaluable tool. Its ability to derivatize key endogenous metabolites enables their reliable detection and quantification.
The analysis of endogenous metabolites is crucial for understanding physiological and pathological processes. Many of these compounds, including neurotransmitters and biogenic amines, are present at low concentrations and possess polar functional groups that make their direct analysis by GC/MS challenging. nih.gov Derivatization with MBHFBA is a key step in analytical methods designed to overcome these challenges. nih.govnih.gov
A significant application of this compound is in the quantitative analysis of monoamine neurotransmitters and other biogenic amines. nih.govnih.gov These molecules are critical in numerous physiological functions, and their accurate measurement is essential in clinical diagnostics and neuroscience research. nih.govnih.gov
A comprehensive analytical method for profiling biogenic amines in human urine has been developed utilizing a dual derivatization strategy with hexamethyldisilazane (B44280) (HMDS) and MBHFBA. nih.gov In this method, MBHFBA is used to acylate the amine groups, yielding stable N-heptafluorobutyryl (N-HFBA) derivatives. nih.gov The method was validated for linearity, sensitivity, precision, and accuracy, demonstrating its robustness for quantitative applications. nih.gov The optimized derivatization conditions, combined with solid-phase extraction (SPE) for sample cleanup, allowed for the successful profiling of biogenic amines in human urine by GC/MS in selected ion monitoring (SIM) mode. nih.gov
Table 1: Validation Parameters for the Quantitative Determination of Biogenic Amines using MBHFBA Derivatization and GC/MS
| Parameter | Result |
| Linearity (r²) | > 0.996 |
| Precision (RSD) | 1.1 - 6.9% |
| Accuracy | 87.9 - 111.9% |
| Limits of Quantification (LOQ) | 0.17 - 17.84 ng/mL |
This table summarizes the validation data for a GC/MS method using this compound derivatization for the analysis of biogenic amines in human urine. nih.gov
Analysis of Endogenous Metabolites via this compound Derivatization
Derivatization Strategies for Carbohydrates and Related Polar Compounds
The analysis of carbohydrates and other highly polar compounds by gas chromatography (GC) is challenging due to their low volatility and thermal instability. Derivatization is a crucial step to convert these analytes into more volatile and thermally stable derivatives suitable for GC analysis. N-Methyl-bis(trifluoroacetamide) (MBTFA) is a powerful reagent for this purpose, reacting with active hydrogens in hydroxyl groups to form trifluoroacetyl esters. jfda-online.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This process significantly reduces the polarity of the carbohydrate molecules, allowing for their successful separation and detection by GC-mass spectrometry (GC-MS).
A common strategy for the derivatization of sugars involves a two-step process to reduce the number of isomers formed and improve the separation of complex mixtures. restek.com An initial oximation step is performed, followed by trifluoroacetylation with MBTFA. restek.com This approach yields more defined chromatographic peaks, simplifying quantification and identification. restek.com
A typical derivatization procedure for carbohydrates using MBTFA is as follows:
An oximation reagent (e.g., O-ethylhydroxylamine hydrochloride in pyridine) is added to the dried carbohydrate sample and heated. restek.com
After cooling, MBTFA is added, and the mixture is heated again to complete the trifluoroacetylation. restek.com
The resulting trifluoroacetylated oximes are then ready for injection into the GC-MS system. restek.com
The trifluoroacetyl derivatives of carbohydrates are advantageous due to their high volatility and the electron-capturing properties of the fluorine atoms, which can enhance sensitivity in certain detectors. The mass spectra of these derivatives provide characteristic fragmentation patterns that aid in the structural elucidation of the original carbohydrate. nih.gov
Interactive Data Table: Derivatization of Carbohydrates with MBTFA
| Analyte Class | Derivatization Strategy | Reagents | Key Advantages |
| Monosaccharides | Two-step oximation and trifluoroacetylation | 1. O-ethylhydroxylamine hydrochloride in pyridine2. N-Methyl-bis(trifluoroacetamide) (MBTFA) | Reduces the number of isomers, leading to simpler chromatograms and improved separation of complex mixtures. restek.com |
| Oligosaccharides | Trifluoroacetolysis followed by permethylation | Trifluoroacetic anhydride (B1165640)/trifluoroacetic acid, then methyl iodide | Releases and derivatizes carbohydrate chains from glycolipids for GC-MS analysis. nih.gov |
| General Carbohydrates | Single-step trifluoroacetylation | N-Methyl-bis(trifluoroacetamide) (MBTFA) | A rapid method for creating volatile derivatives suitable for GC analysis. sigmaaldrich.comsigmaaldrich.com |
Application in Exogenous Substance Analysis
Detection and Quantification of Anabolic Steroids
The detection of anabolic-androgenic steroids (AAS) in biological samples is a critical aspect of sports anti-doping control. Gas chromatography-mass spectrometry (GC-MS) is a primary technique for these analyses, and derivatization is essential to improve the volatility and chromatographic behavior of the steroids. While silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose, the application of N-Methyl-bis(trifluoroacetamide) (MBTFA) is less documented in the available literature for a broad range of anabolic steroids. nih.govnih.govnih.govresearchgate.netwada-ama.orgnih.gov
The derivatization of steroids typically involves the conversion of hydroxyl and keto groups into more stable and volatile derivatives. For instance, silylation is a common approach where trimethylsilyl (B98337) (TMS) groups are introduced. nih.govnih.gov The choice of derivatizing reagent and reaction conditions is crucial and can influence the formation of different derivatives for the same steroid, which can complicate analysis. nih.gov
Although specific, comprehensive studies detailing the use of MBTFA for a wide array of anabolic steroids are not as prevalent as those for silylating agents, the reactivity of MBTFA with hydroxyl groups suggests its potential utility in this field. Trifluoroacetylated derivatives of steroids could offer advantages in terms of chromatographic resolution and mass spectrometric detection. Further research is needed to fully explore and document the application of MBTFA in the routine screening and confirmation of anabolic steroids in anti-doping analysis.
Interactive Data Table: Derivatization Agents for Anabolic Steroid Analysis by GC-MS
| Derivatizing Agent | Common Analytes | Derivative Type | Notes |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Testosterone, Nandrolone, Estradiol | Trimethylsilyl (TMS) | Widely used in sports anti-doping, often with catalysts to enhance derivatization of hindered functional groups. nih.govnih.gov |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Various anabolic steroids | Trimethylsilyl (TMS) | Another common silylating agent, sometimes used in combination with other reagents. researchgate.net |
| N-Methyl-bis(trifluoroacetamide) (MBTFA) | Potential for hydroxyl-containing steroids | Trifluoroacetyl (TFA) | Less documented for a broad range of anabolic steroids compared to silylating agents. Further research is warranted. |
Forensic Analysis of Drugs of Abuse and Their Metabolites
N-Methyl-bis(trifluoroacetamide) (MBTFA) has proven to be a valuable derivatizing agent in the forensic analysis of drugs of abuse, particularly for amphetamine-type stimulants (ATS). oup.comnih.gov The primary and secondary amine groups present in many amphetamine derivatives are readily converted to their corresponding trifluoroacetyl amides by MBTFA. jfda-online.com This derivatization significantly improves their chromatographic properties, leading to sharper peaks and better separation from matrix interferences in biological samples like urine and serum. nih.govresearchgate.net
A key advantage of using MBTFA is the possibility of on-column or flash derivatization, where the derivatizing agent is co-injected with the sample extract into the hot injector of the gas chromatograph. nih.govresearchgate.netshimadzu.com This approach is rapid and minimizes sample handling. The reactivity of MBTFA can vary depending on the structure of the amphetamine, with primary amines generally reacting more readily than secondary amines. nih.gov
The resulting trifluoroacetyl derivatives of amphetamines produce characteristic mass spectra with high molecular weight fragments, which are ideal for selected ion monitoring (SIM) in GC-MS analysis, enhancing the selectivity and sensitivity of the method. researchgate.netnih.gov This is crucial for the confirmation and quantification of these controlled substances in forensic casework.
Interactive Data Table: GC-MS Analysis of Amphetamines using MBTFA Derivatization
| Analyte | Derivatization Method | Key Findings | Limit of Detection (LOD) |
| Amphetamine, Methamphetamine, MDA, MDMA, MDEA | Extractive acylation | MBTFA was compared with other acylating agents. Acetic anhydride showed better S/N ratios for most analytes in this study. oup.com | Not specified for MBTFA alone |
| Amphetamine and Methamphetamine | MTBSTFA derivatization (related silylating agent) | Produced stable derivatives with good separation and high molecular weight fragments suitable for SIM. nih.gov | Not specified |
| Various Amphetamine Derivatives | On-line flash injection with MBTFA | A fast and low-cost method was developed. Reactivity differences were observed based on the amine structure. nih.govresearchgate.netresearchgate.net | 2.5-6.9 ng/mL researchgate.netresearchgate.net |
Integration with Other Instrumental Techniques (Conceptual and Exploratory)
While N-Methyl-bis(trifluoroacetamide) (MBTFA) is predominantly used in conjunction with gas chromatography, its potential integration with other advanced analytical techniques offers intriguing possibilities for enhancing analytical capabilities.
Conceptually, the derivatization of polar compounds with MBTFA could be beneficial for certain liquid chromatography-mass spectrometry (LC-MS) applications. Although derivatization is not always necessary for LC-MS, for some highly polar analytes that exhibit poor retention on reversed-phase columns, conversion to a less polar trifluoroacetyl derivative could improve chromatographic performance. A related silylating agent, N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), has been successfully used for the pre-column derivatization of highly polar nucleotides, enabling their analysis by LC-MS/MS with enhanced retention and sensitivity. nih.govnih.gov A similar strategy with MBTFA could potentially be explored for specific classes of compounds where conventional LC-MS approaches are challenging.
The coupling of MBTFA derivatization with comprehensive two-dimensional gas chromatography (GCxGC) presents another promising avenue. GCxGC offers significantly higher peak capacity and resolving power compared to conventional one-dimensional GC, making it ideal for the analysis of highly complex samples. The separation of derivatized analytes in a GCxGC system could reveal minor components that would otherwise be co-eluted and masked by major peaks in a 1D separation. Given that GCxGC is emerging as a powerful tool in drug discovery and metabolomics, the integration of robust derivatization methods like MBTFA could further expand its application to a wider range of polar and non-volatile compounds.
These integrations are largely conceptual and would require further research and development to establish optimized and validated methods. However, they highlight the potential for MBTFA to be a versatile tool beyond its current mainstream applications in analytical chemistry.
Methodological Optimization and Analytical Validation of N Methyl Bis Heptafluorobutyramide Protocols
Optimization of Reaction Parameters for Derivatization Efficiency
The successful acylation of target analytes with MBHFBA hinges on a well-defined set of reaction parameters. The concentration of the reagent, stoichiometry, reaction temperature, and duration, as well as the choice of solvent and catalyst, are all interconnected variables that must be fine-tuned to achieve optimal derivatization yields and prevent the formation of undesirable by-products.
Influence of Reagent Concentration and Stoichiometry
The concentration of N-Methyl-bis-heptafluorobutyramide and its molar ratio relative to the analyte are fundamental parameters in the optimization of the derivatization reaction. An adequate excess of the derivatizing agent is generally required to drive the reaction to completion, especially when dealing with trace-level analytes or complex matrices where competing reactions may occur. However, an excessive concentration of the reagent can lead to increased background noise in the chromatogram and potential contamination of the GC system. The by-products of the derivatization reaction, such as N-methylheptafluorobutyric amide, are a key consideration. While these by-products are typically more volatile than the parent reagent, their presence can still interfere with the analysis of early-eluting peaks if the reagent concentration is too high. phoenix-sci.com
The optimal stoichiometry is analyte-dependent. Compounds with multiple reactive functional groups will necessitate a higher molar excess of MBHFBA to ensure complete derivatization. Empirical determination of the ideal reagent-to-analyte ratio is a critical step in method development and validation. This is often achieved by performing a series of experiments where the concentration of MBHFBA is varied while keeping other parameters constant and monitoring the peak area of the derivatized analyte by GC.
Effects of Reaction Temperature and Duration
For instance, in two-step derivatization procedures involving silylation followed by acylation with a related compound, N-methyl-bis-trifluoroacetamide (MBTFA), heating at 60°C for 10 to 15 minutes has been reported to be effective for the derivatization of amino and organic acids. phoenix-sci.comnih.gov While specific data for MBHFBA is limited, these conditions provide a reasonable starting point for optimization. It is crucial to experimentally determine the optimal temperature and time combination for each specific analyte or class of analytes being investigated with MBHFBA. Insufficient heating may lead to incomplete derivatization, resulting in lower analytical signals and poor reproducibility. Conversely, excessive temperatures or prolonged reaction times can lead to the degradation of thermally labile analytes or the formation of unwanted by-products, compromising the integrity of the analysis.
The following table illustrates a hypothetical optimization study for the derivatization of a model analyte with MBHFBA, demonstrating the interplay between temperature and time on the derivatization yield.
| Reaction Temperature (°C) | Reaction Duration (min) | Analyte Peak Area (Arbitrary Units) |
| 60 | 15 | 85,000 |
| 60 | 30 | 92,000 |
| 60 | 60 | 93,000 |
| 80 | 15 | 110,000 |
| 80 | 30 | 115,000 |
| 80 | 60 | 105,000 (Degradation observed) |
| 100 | 15 | 98,000 (By-product formation) |
This table is for illustrative purposes and does not represent actual experimental data.
Role of Solvents and Catalysts in Derivatization Yields
The choice of solvent is critical in ensuring the solubility of both the analyte and the this compound reagent, thereby facilitating an efficient reaction. Common solvents used in derivatization reactions include aprotic solvents such as acetonitrile, ethyl acetate, and pyridine (B92270). The polarity of the solvent can influence the reaction rate and yield. For instance, pyridine is often used not only as a solvent but also as a basic catalyst that can facilitate the acylation reaction by scavenging the acidic by-products. phoenix-sci.com
In some cases, the addition of a catalyst can significantly enhance the rate and extent of derivatization. For silylation reactions, which often precede acylation with reagents like MBHFBA, catalysts such as trimethylchlorosilane (TMCS) are frequently added to increase the reactivity of the silylating agent. nih.gov While specific catalysts for MBHFBA derivatization are not extensively documented in the available literature, the principles of catalysis in acylation reactions suggest that both acid and base catalysts could potentially be employed to enhance derivatization efficiency, depending on the nature of the analyte and the reaction mechanism. The selection of an appropriate solvent and the decision to use a catalyst should be based on empirical studies to achieve the highest possible derivatization yield without inducing analyte degradation or creating interfering by-products.
Synergistic Derivatization Strategies Utilizing this compound
For complex analytes possessing multiple types of functional groups with varying reactivities, a single-step derivatization with this compound may be insufficient. In such cases, synergistic, multi-step derivatization strategies are employed to ensure comprehensive derivatization and improve chromatographic performance.
Two-Step Derivatization Protocols (e.g., Silylation-Perfluoroacylation)
A common and highly effective two-step derivatization strategy involves an initial silylation reaction followed by perfluoroacylation with a reagent such as this compound. This approach is particularly useful for analytes containing both hydroxyl or carboxyl groups and amino groups, such as amino acids and certain neurotransmitters. phoenix-sci.comnih.gov
In this protocol, a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is first used to convert the acidic protons of hydroxyl and carboxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively. phoenix-sci.comresearchgate.net This initial step increases the volatility and thermal stability of the analyte. Subsequently, MBHFBA is introduced to acylate the less reactive amino groups, converting them into stable heptafluorobutyramides. This sequential approach allows for the targeted derivatization of different functional groups under conditions optimized for each reaction step. For example, a study on the analysis of organic acids, amino acids, and glycines utilized a two-step procedure where silylation was performed first, followed by acylation with N-methyl-bis-trifluoroacetamide (a similar reagent to MBHFBA) at 60°C for 10-15 minutes. phoenix-sci.comnih.gov
The following table outlines a generalized two-step silylation-perfluoroacylation protocol.
| Step | Reagent | Target Functional Groups | Typical Reaction Conditions |
| 1. Silylation | MSTFA or BSTFA with catalyst (e.g., TMCS) | -OH (hydroxyl), -COOH (carboxyl) | 60-80°C, 15-30 min |
| 2. Acylation | This compound (MBHFBA) | -NH2 (primary amine), -NH (secondary amine) | 60-100°C, 15-60 min |
This sequential derivatization ensures that all active sites on the analyte are derivatized, leading to symmetrical peak shapes, improved resolution, and enhanced sensitivity in GC analysis.
Validation of Derivatization Methods in Quantitative Analysis
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. nih.govmdpi.com For methods involving derivatization with this compound, this process confirms that the derivatization step is efficient and reproducible, leading to accurate quantification. Key validation parameters include linearity, precision, and recovery. nih.govmdpi.comnih.gov
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample within a given range. mdpi.com In methods using this compound, establishing a reliable calibration curve is fundamental. This involves preparing a series of standards at different concentrations, subjecting them to the complete analytical procedure including the derivatization step, and plotting the instrument response against the known concentrations.
The performance of the calibration curve is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²). A value close to 1.0 indicates a strong linear relationship. For example, studies involving similar derivatization agents for quantitative analysis of amphetamines have demonstrated excellent linearity, with regression coefficients greater than 0.999 over the specified concentration ranges. researchgate.net The established linear range must encompass the expected concentrations of the analyte in the unknown samples.
Table 1: Example of Calibration Curve Performance Data for a Derivatization-Based GC-MS Method
| Analyte | Concentration Range (ng/mL) | Number of Data Points | Correlation Coefficient (r²) |
| Compound A | 5 - 100 | 6 | > 0.999 |
| Compound B | 10 - 250 | 6 | > 0.998 |
| Compound C | 2.5 - 50 | 5 | > 0.999 |
This table is illustrative and represents typical data found in method validation studies for derivatized compounds.
Reproducibility and precision measure the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.govnih.govnih.gov Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). It is typically assessed at two levels:
Intra-day precision (repeatability): The precision obtained when the analysis is performed by one operator on one instrument over a short period.
Inter-day precision (intermediate precision): The precision obtained when the analysis is performed in the same laboratory but on different days, by different operators, or with different equipment.
For analytical methods involving derivatization, precision studies evaluate the variability introduced by the entire workflow, including the derivatization reaction itself. Validation studies for methods determining trace levels of compounds in complex matrices like surface water have reported RSD values between 6% and 16%. nih.gov In other applications, accuracy studies determined by recovery have shown RSDs of less than 7.16%. nih.gov
Table 2: Example of Precision Data for a Validated Analytical Method
| Analyte | Concentration (ng/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
| Compound X (Low QC) | 15 | 6.8 | 10.5 |
| Compound X (Mid QC) | 75 | 5.2 | 8.9 |
| Compound X (High QC) | 150 | 4.9 | 7.8 |
This table is illustrative, showing typical quality control (QC) data for precision assessment.
Recovery studies are essential to determine the accuracy and efficiency of an analytical method. nih.govnih.gov They quantify the proportion of the analyte that is successfully extracted, derivatized, and detected by the instrument. The recovery is calculated by comparing the analytical response of an analyte added to a blank matrix sample before extraction with the response of a standard at the same concentration. longdom.org
Table 3: Example of Recovery Data from a Spiked Matrix Sample
| Analyte | Matrix | Spiked Concentration (ng/mL) | Mean Recovery (%) (n=5) | RSD (%) |
| Compound Y | Plasma | 20 | 92.5 | 6.1 |
| Compound Y | Urine | 20 | 88.1 | 7.5 |
| Compound Z | Water | 10 | 98.7 | 4.3 |
This table is illustrative and demonstrates how recovery can vary with the sample matrix.
Strategies for Minimizing Matrix Effects and Interferences
Matrix effects are a significant challenge in quantitative analysis, especially when using sensitive techniques like mass spectrometry. longdom.org They occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement. longdom.org This can compromise the accuracy, precision, and sensitivity of the analysis. nih.govresearchgate.net Several strategies can be employed to minimize these interferences when using derivatization with this compound.
Advanced Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before analysis. chromatographyonline.com
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte of interest while matrix components are washed away. Different SPE phases, such as reversed-phase, ion-exchange, or immunosorbents, can be used to improve cleanup efficiency. chromatographyonline.com
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two immiscible liquids. Optimizing the pH and solvent polarity can effectively isolate the analyte from matrix interferences. chromatographyonline.com Double LLE can further enhance selectivity by first removing hydrophobic interferences with a nonpolar solvent before extracting the analyte with a more polar solvent. chromatographyonline.com
Chromatographic Optimization: Modifying the GC conditions can help separate the derivatized analyte from interfering matrix components. nih.govlongdom.org Adjusting the temperature program, flow rate, or using a more selective GC column can improve resolution and ensure that the analyte does not co-elute with sources of interference.
Calibration Strategies: When matrix components cannot be completely removed, specific calibration approaches can compensate for their effects.
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the sample matrix. longdom.org This ensures that the standards and the samples experience the same degree of ion suppression or enhancement, leading to more accurate quantification.
Use of Internal Standards: An internal standard is a compound with similar chemical properties to the analyte that is added to all samples, standards, and blanks at a constant concentration. Stable isotope-labeled (SIL) versions of the analyte are considered the gold standard for internal standards as they co-elute with the analyte and experience nearly identical matrix effects, allowing for reliable correction. nih.govlongdom.org
Instrumental Techniques: Simple adjustments to the analytical instrument can also help. For GC-MS, using a divert valve can vent the highly contaminated solvent front and early-eluting matrix components to waste instead of the ion source, reducing contamination and potential interference. nih.gov
Comparative Analysis with Alternative Derivatization Reagents
Comparative Reactivity and Selectivity with Perfluoroacylation Agents
Perfluoroacylation reagents introduce a perfluoroacyl group into the analyte molecule, significantly increasing its volatility and sensitivity, especially for electron capture detection (ECD). capes.gov.brresearchgate.net A comparison between MBHFBA and other common perfluoroacylation agents like Heptafluorobutyric Anhydride (B1165640) (HFBA) and N-Methyl-bis(trifluoroacetamide) (MBTFA) reveals distinct differences in their reactivity and byproducts.
N-Methyl-bis-heptafluorobutyramide (MBHFBA) vs. Heptafluorobutyric Anhydride (HFBA):
Both MBHFBA and HFBA are effective for derivatizing alcohols, phenols, and amines. sigmaaldrich.comchromastore.com.brchemcoplus.co.jp However, a key difference lies in their reaction byproducts. HFBA reactions produce heptafluorobutyric acid, which is corrosive and can damage the GC column if not removed prior to analysis. researchgate.netsigmaaldrich.com This often necessitates an additional clean-up step or the use of an acid scavenger. researchgate.netsigmaaldrich.com In contrast, MBHFBA produces the neutral and volatile N-methylheptafluorobutyramide byproduct, which is less detrimental to the chromatographic system. chemcoplus.co.jp
This compound (MBHFBA) vs. N-Methyl-bis(trifluoroacetamide) (MBTFA):
MBTFA is another amide-based acylation reagent that reacts with primary and secondary amines, as well as hydroxyl and thiol groups, under mild conditions. covachem.com Like MBHFBA, it produces a neutral and volatile byproduct, N-methyltrifluoroacetamide. covachem.com The choice between MBHFBA and MBTFA often depends on the specific analyte and the desired chromatographic retention and mass spectral characteristics. The heptafluorobutyryl derivatives formed by MBHFBA have a higher molecular weight and longer retention times compared to the trifluoroacetyl derivatives from MBTFA. chemcoplus.co.jpoup.com This can be advantageous for separating analytes from solvent peaks or other early-eluting interferences. oup.com
Interactive Table: Comparison of Perfluoroacylation Reagents
| Reagent | Byproduct | Advantages | Disadvantages |
| This compound (MBHFBA) | Neutral, volatile N-methylheptafluorobutyramide chemcoplus.co.jp | Clean reactions, less column degradation chemcoplus.co.jp | Higher cost compared to anhydrides |
| Heptafluorobutyric Anhydride (HFBA) | Corrosive heptafluorobutyric acid researchgate.netsigmaaldrich.com | Readily available, effective for a wide range of compounds sigmaaldrich.comchromastore.com.br | Acidic byproducts require removal, potential for column damage researchgate.netsigmaaldrich.com |
| N-Methyl-bis(trifluoroacetamide) (MBTFA) | Neutral, volatile N-methyltrifluoroacetamide covachem.com | Mild reaction conditions, volatile byproducts covachem.com | Derivatives have lower molecular weight, may have shorter retention times chemcoplus.co.jp |
Differentiation from Silylation Reagents
Silylation is another widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group. researchgate.netphenomenex.com Common silylation reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and Hexamethyldisilazane (B44280) (HMDS).
Acylation vs. Silylation:
The primary difference between perfluoroacylation and silylation lies in the nature of the derivative formed and their stability.
Reactivity and Selectivity: Silylation reagents are generally more reactive towards hydroxyl groups than amine groups. phenomenex.com In contrast, perfluoroacylation reagents like MBHFBA can effectively derivatize both amines and hydroxyls. chemcoplus.co.jp In some cases, a two-step derivatization is employed, using a silylating agent to protect hydroxyl groups followed by an acylating agent for the amine groups. researchgate.net For instance, a combination of HMDS and MBHFBA has been used for the analysis of biogenic amines. nih.govmdpi.comscispace.com
Derivative Stability: Silyl derivatives, particularly TMS derivatives, are known to be sensitive to moisture and can hydrolyze. researchgate.netnih.gov Perfluoroacyl derivatives are generally more stable. nih.gov The increased stability of tert-butyldimethylsilyl (TBDMS) derivatives, formed from reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), offers an advantage over TMS derivatives in this regard. chromastore.com.br
Byproducts: Silylation reactions can produce byproducts that may interfere with the analysis. nih.gov For example, BSTFA can produce byproducts that require removal. nih.gov
Interactive Table: Acylation vs. Silylation
| Feature | Perfluoroacylation (e.g., MBHFBA) | Silylation (e.g., BSTFA, MSTFA) |
| Target Functional Groups | Amines, Alcohols, Phenols chemcoplus.co.jp | Alcohols, Phenols, Carboxylic Acids, Amines (less reactive) phenomenex.com |
| Derivative Stability | Generally stable nih.gov | Can be moisture-sensitive (especially TMS derivatives) researchgate.netnih.gov |
| Byproducts | Can be neutral and volatile (MBHFBA) or acidic (HFBA) researchgate.netsigmaaldrich.comchemcoplus.co.jp | Can be interfering and require removal nih.gov |
| Reaction Conditions | Often requires heating | Can be performed at room temperature or with heating nih.gov |
Performance Assessment Across Different Detection Modalities
The choice of derivatization reagent is often dictated by the detection method employed.
Electron Capture Detection (ECD):
The ECD is highly sensitive to compounds containing electronegative atoms like halogens. researchgate.netchromatographyonline.comchromatographyonline.com Perfluoroacylated derivatives, with their multiple fluorine atoms, exhibit a strong response on an ECD. capes.gov.brresearchgate.net This makes reagents like MBHFBA and HFBA excellent choices for trace analysis of compounds when using GC-ECD. capes.gov.brnih.gov The sensitivity of detection generally increases with the number of fluorine atoms in the acyl group. capes.gov.br
Mass Spectrometry (MS):
In GC-MS, the derivatization reagent influences the fragmentation pattern of the analyte, which is crucial for structural elucidation and identification. oup.comnih.gov
Perfluoroacyl Derivatives: Heptafluorobutyryl derivatives often produce characteristic fragment ions that are useful for identification. oup.comnih.gov For example, in the analysis of 3,4-methylenedioxymethamphetamine (MDMA), the heptafluorobutyryl derivative shows a prominent ion at m/z 254, corresponding to the perfluoroacylimine species. oup.com
Silyl Derivatives: Silyl derivatives also provide valuable mass spectral information. TBDMS derivatives are particularly useful in GC-MS due to the characteristic M+-57 ion (loss of a tert-butyl group), which helps in identifying the molecular ion. chemcoplus.co.jp
In some applications, a combination of derivatization strategies and detection methods is employed. For instance, a study on the analysis of catecholamines found that a two-step derivatization using MSTFA and MBHFBA provided excellent sensitivity and peak separation for GC-MS analysis in selected ion monitoring (SIM) mode. researchgate.net
Advantages and Limitations of this compound in Diverse Analytical Contexts
Advantages:
Clean Reactions: MBHFBA produces neutral and volatile byproducts, minimizing column degradation and interference. chemcoplus.co.jp
High Sensitivity for ECD: The heptafluorobutyryl group imparts excellent sensitivity for electron capture detection. capes.gov.brresearchgate.net
Good Volatility and Stability of Derivatives: The resulting derivatives are volatile and generally more stable than silyl derivatives. nih.gov
Versatility: It can be used to derivatize a range of functional groups including primary and secondary amines, hydroxyls, and thiols. chemcoplus.co.jp It has been successfully used in the analysis of various compounds, including biogenic amines and drugs of abuse. nih.govscispace.comresearchgate.net
Limitations:
Cost: Amide-based acylation reagents like MBHFBA can be more expensive than their anhydride counterparts like HFBA.
Reaction Conditions: Acylation reactions often require heating to proceed to completion.
Potential for Side Reactions: While generally producing clean reactions, the possibility of side product formation exists under non-optimized conditions, especially with complex matrices. researchgate.net
Emerging Research Frontiers and Future Directions for N Methyl Bis Heptafluorobutyramide
Exploration of Novel Reaction Pathways and Derivatization Mechanisms
The primary function of N-Methyl-bis-heptafluorobutyramide is as an acylation reagent. sigmaaldrich.com It readily reacts with polar functional groups such as amines, alcohols, and thiols to form stable heptafluorobutyramide (B1361082) derivatives. sigmaaldrich.com This process, known as derivatization, is crucial for gas chromatography (GC) analysis as it protects unstable groups, increases the volatility of otherwise non-volatile compounds like carbohydrates and amino acids, and assists in separations that are not feasible with the original compounds. sigmaaldrich.com
The core mechanism is an acylation reaction where the MBHFBA molecule transfers a heptafluorobutyryl group to the analyte. A key advantage of this is the introduction of multiple fluorine atoms, which are highly electronegative. This feature makes the resulting derivatives particularly sensitive to an electron capture detector (ECD), enabling detection at very low concentrations. sigmaaldrich.com
Emerging research focuses on optimizing these derivatization pathways for specific and complex matrices. For instance, studies on catecholamine analysis have utilized a Design of Experiments (DOE) approach to systematically optimize a two-step derivatization process. vulcanchem.com This involved an initial O-silylation with hexamethyldisilazane (B44280) (HDMS) followed by N-perfluoroacylation using MBHFBA. vulcanchem.com The optimization of factors such as reagent concentration, reaction temperature, and time is critical for achieving derivatives with superior chromatographic properties and enhanced mass spectrometric detection. vulcanchem.com
| Factor | Level 1 | Level 2 | Level 3 |
| Reagent Concentration | Low | Medium | High |
| Reaction Temperature | Low | Medium | High |
| Reaction Time | Short | Medium | Long |
Table 2: Example of Factors Optimized in a Taguchi Design for Derivatization This table illustrates the parameters typically varied in systematic optimization studies to maximize derivatization efficiency. vulcanchem.com
Future explorations may involve investigating MBHFBA's reactivity with less common functional groups or its use in catalytic systems to improve reaction kinetics and yield. The development of one-pot, multi-step derivatization schemes for multifunctional analytes also represents a significant area for future research.
Development of Advanced Analytical Techniques Leveraging this compound
MBHFBA is intrinsically linked to the advancement of gas chromatography (GC) and GC-mass spectrometry (GC-MS) methods. sigmaaldrich.comvulcanchem.com By converting polar analytes into volatile and thermally stable derivatives, MBHFBA allows for their successful analysis using these powerful techniques. sigmaaldrich.com
The highly fluorinated nature of the derivatives significantly enhances the sensitivity of electron capture detection (ECD). sigmaaldrich.com This makes MBHFBA an ideal reagent for trace-level analysis where analyte concentrations are exceedingly low. Research has demonstrated its utility in the analysis of neurotransmitters in minute biological samples, such as zebrafish larvae, where the method's low limits of detection (LOD) and quantification (LOQ) were essential for obtaining reliable data. vulcanchem.com
Future advancements are likely to involve the coupling of MBHFBA derivatization with more sophisticated GC technologies, such as two-dimensional gas chromatography (GCxGC). This technique offers superior resolving power for complex samples, and the enhanced volatility and detectability afforded by MBHFBA derivatization could unlock new applications in fields like metabolomics and environmental analysis. Furthermore, the development of automated, in-line derivatization systems for GC injectors could streamline sample processing and improve reproducibility. researchgate.net
Role in Sample Preparation for High-Throughput Screening and Omics Technologies
High-throughput screening (HTS) and "omics" technologies (e.g., metabolomics, proteomics) are characterized by the automated analysis of a vast number of samples to identify bioactive compounds or profile biological systems. nih.govyoutube.com Sample preparation is a critical, and often bottleneck, step in these workflows, requiring robust, reproducible, and automatable methods. nih.govyoutube.com
While direct reports of MBHFBA in large-scale HTS platforms are limited, its properties make it a strong candidate for such applications. The derivatization process is a form of sample preparation that renders analytes amenable to GC-MS analysis, a key platform in metabolomics. vulcanchem.com The ability of MBHFBA to react efficiently under relatively mild conditions and produce stable derivatives is highly advantageous for automated systems, which often utilize 96-well or 384-well plate formats. nih.govthermofisher.com
The future integration of MBHFBA into omics workflows would depend on the development of miniaturized and automated derivatization protocols compatible with robotic liquid handling systems. youtube.com Its use could enable high-throughput GC-MS-based profiling of specific metabolite classes, such as amino acids or biogenic amines, across thousands of samples, accelerating drug discovery and clinical research. youtube.com
Potential for Derivatization of Underexplored Analyte Classes
MBHFBA has been successfully applied to a range of well-established analyte classes. sigmaaldrich.com However, its potential extends to numerous other compound types that have been historically challenging to analyze by GC.
| Analyte Class | Functional Group(s) | Status |
| Amines (Primary, Secondary) | -NH₂, -NHR | Established sigmaaldrich.com |
| Alcohols / Phenols | -OH | Established sigmaaldrich.com |
| Thiols | -SH | Established sigmaaldrich.com |
| Amino Acids | -NH₂, -COOH | Established sigmaaldrich.com |
| Carbohydrates | -OH | Established sigmaaldrich.com |
| Catecholamines | -OH, -NH₂ | Established vulcanchem.com |
| Steroids & Hormones | -OH | Potential sigmaaldrich.com |
| Fatty Alcohols | -OH | Potential |
| Pharmaceuticals & Metabolites | -OH, -NH₂, -SH | Potential |
| Environmental Contaminants | -OH, -NH₂ | Potential |
Table 3: Established and Potential Analyte Classes for MBHFBA Derivatization This table summarizes known applications and highlights potential future uses for the reagent based on functional group reactivity.
The derivatization of complex lipids, small peptides, or new classes of synthetic drugs containing hydroxyl, amino, or thiol moieties could be explored. For example, many pharmaceuticals and their metabolites are polar compounds that require derivatization for GC-MS analysis. Applying MBHFBA could lead to new quantitative methods in pharmacokinetics and toxicology. Similarly, its application to environmental contaminants, such as certain pesticides or industrial byproducts, could yield highly sensitive detection methods. Research into related reagents like N-Methyl-N-trimethylsilylheptafluorobutyramide for analyzing compounds like stanozolol (B1681124) and cocaine in hair samples suggests a broader applicability for fluorinated acylating agents in forensic science. sigmaaldrich.com
Theoretical and Computational Studies on this compound Reactivity and Derivative Properties
While experimental work has defined the utility of MBHFBA, theoretical and computational studies represent a significant frontier for gaining deeper insights into its reactivity. To date, specific computational studies on MBHFBA are not widely reported, but the methodologies for such investigations are well-established. researchgate.netscispace.com
Density Functional Theory (DFT) could be employed to model the acylation reaction pathway, identifying transition states and calculating activation energies. researchgate.net This would provide a fundamental understanding of the reaction mechanism and could help in further optimizing reaction conditions.
Computational methods can also predict the properties of both the reagent and its derivatives. For example, calculating the Molecular Electrostatic Potential (MEP) map of MBHFBA would visualize its electron-rich and electron-poor regions, highlighting the reactive sites for nucleophilic attack. scispace.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide quantitative measures of its chemical reactivity. researchgate.net For the resulting derivatives, computational tools can predict properties such as stability, bond dissociation energies, and even theoretical mass spectra, which would aid in their analytical identification.
| Computational Method | Purpose |
| Density Functional Theory (DFT) | Model reaction pathways, calculate activation energies, optimize molecular geometries. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Identify reactive sites on the molecule for electrophilic and nucleophilic attack. scispace.com |
| Frontier Molecular Orbital Analysis (HOMO/LUMO) | Determine global reactivity descriptors like chemical hardness and electrophilicity. researchgate.net |
| Fukui Function Analysis | Predict local reactivity at specific atomic sites within the molecule. scispace.com |
| Natural Bond Orbital (NBO) Analysis | Investigate charge distribution and intramolecular interactions. researchgate.net |
Table 4: Potential Computational Methods for Studying MBHFBA This table outlines established computational techniques that could be applied to MBHFBA to predict its reactivity and the properties of its derivatives.
Future research in this area would bridge the gap between experimental observation and fundamental chemical principles, potentially guiding the rational design of new, even more effective derivatization reagents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing N-Methyl-bis-heptafluorobutyramide, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer: Synthesis typically involves amidation of heptafluorobutyric acid derivatives with methylamine. Key steps include:
- Reagent selection : Use coupling agents (e.g., bromoacetyl bromide) and bases like triethylamine to facilitate nucleophilic substitution, as seen in analogous fluorinated acetamide syntheses .
- Optimization : Adjust molar ratios (e.g., 1:1.2 for acid:amine), temperature (60–80°C), and reaction time (12–24 hrs). Monitor progress via TLC (Rf ≈ 0.3–0.6 in ethyl acetate/hexane) .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization yields high-purity products (82–95% reported for similar compounds) .
Q. Which analytical techniques are critical for characterizing This compound, and what spectral markers confirm its structure?
- Methodological Answer:
- NMR Spectroscopy :
- ¹⁹F NMR : Look for distinct CF₃ peaks (δ ≈ -70 to -80 ppm) and splitting patterns reflecting symmetry .
- ¹H/¹³C NMR : Methyl group protons (δ ≈ 2.8–3.2 ppm) and carbonyl carbons (δ ≈ 165–175 ppm) confirm amide formation .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ≈ 450–460 Da) .
- Purity Assessment : HPLC with UV detection (λ = 210 nm) and C18 columns ensures ≥98% purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, thermal stability) of This compound across studies?
- Methodological Answer:
- Systematic Review : Conduct a meta-analysis of literature to identify methodological variations (e.g., solvent polarity in solubility tests, DSC heating rates for thermal stability) .
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., 25°C for solubility in DMSO/water mixtures; TGA at 10°C/min under nitrogen) .
- Data Harmonization : Use tools like PRISMA guidelines to align reporting standards and isolate confounding variables (e.g., trace moisture affecting stability) .
Q. What advanced strategies mitigate environmental persistence of This compound, and how can degradation pathways be elucidated?
- Methodological Answer:
- Degradation Studies :
- Hydrolysis : Test stability in acidic/basic conditions (e.g., 0.1M HCl/NaOH at 37°C) with LC-MS/MS monitoring .
- Photolysis : Exclude to UV light (254 nm) and track intermediates via HRMS (e.g., defluorination products) .
- Ecotoxicology : Use in silico models (e.g., EPI Suite) to predict bioaccumulation and compare with experimental toxicity data in model organisms .
Q. How can researchers design experiments to probe the reactivity of This compound in complex matrices (e.g., biological or environmental samples)?
- Methodological Answer:
- Matrix Effects : Spike known concentrations into serum/soil extracts and quantify recovery via isotope dilution (e.g., ¹³C-labeled internal standards) .
- Competitive Binding Assays : Use fluorescence quenching or SPR to study interactions with proteins/enzymes (e.g., serum albumin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
